molecular formula C13H9BrF3NO3 B1448957 Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1065102-42-2

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B1448957
M. Wt: 364.11 g/mol
InChI Key: KTDFIBMJPMCMPK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a heterocyclic building block and a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .


Synthesis Analysis

The compound exhibits moderate cytotoxic activity against certain cancer cell lines. Its cytotoxic activity can be enhanced by modifying the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . Heating the compound with chloroacetyl chloride yields two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product . The compound also reacts with various reagents like urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield corresponding condensation products .


Molecular Structure Analysis

The molecular formula of the compound is C13H10F3NO3 .


Chemical Reactions Analysis

The compound undergoes various reactions to form different products. For instance, heating it with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . It also reacts with acetyl chloride in NaOH to form an N-acylation product . Other reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yield corresponding condensation products .


Physical And Chemical Properties Analysis

The compound is a heterocyclic building block and a quinoline derivative . It has various pharmacological applications .

Scientific Research Applications

Chemical Synthesis and Properties

  • Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been studied for its reaction with bromine in aqueous acetic acid, producing not only the expected ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate but also a 9-bromo-substituted isomer. This highlights its reactivity and potential for producing various chemical derivatives (Ukrainets et al., 2013).

Application in Diuretic Activity

  • This compound's derivatives have shown significant increases in diuretic activity compared to their non-brominated analogs, suggesting potential medicinal applications (Ukrainets, Golik & Chernenok, 2013).

Synthetic Methodologies

  • Research has also focused on the synthesis methodologies of related compounds, such as the visible-light-induced radical bromination leading to ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. This indicates the importance of this class of compounds in synthetic chemistry (Li, 2015).

Antibacterial Activity

  • Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate derivatives have been investigated for their antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Anticancer Properties

  • This compound has exhibited moderate cytotoxic activity against various cancer cell lines, such as MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. This suggests its potential in developing anticancer therapies (Regal, Shabana & El‐Metwally, 2020).

Optical Applications

  • Ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a derivative of Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, has been used in photodiode applications due to its remarkable optical behavior (Elkanzi et al., 2020).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .

Future Directions

The compound can be used as a potent antimicrobial agent . It can also be prepared as TRPV1 antagonist for therapy . It may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .

properties

IUPAC Name

ethyl 6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDFIBMJPMCMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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